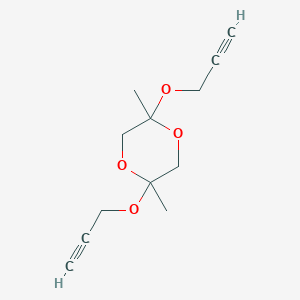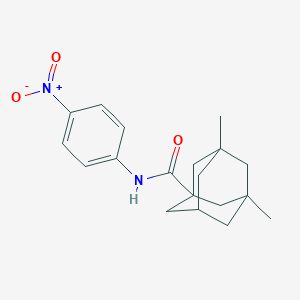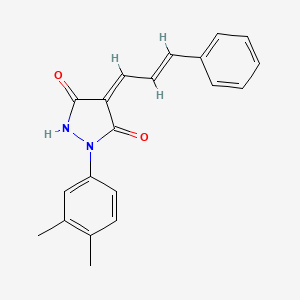
2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane, also known as DMPD, is a chemical compound that has gained significant attention in the scientific research community due to its unique structure and potential applications. DMPD is a dioxane derivative that contains two propynyl ether groups, which make it an attractive candidate for various chemical reactions.
Applications De Recherche Scientifique
2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane has been used in various scientific research applications, including organic synthesis, catalysis, and material science. Due to its unique structure and reactivity, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane has been used as a building block for the synthesis of various compounds, such as dendrimers and polymers. It has also been used as a catalyst in various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. In material science, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane has been used as a precursor for the synthesis of various metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is not well understood, but it is believed to involve the formation of reactive intermediates through the cleavage of the propynyl ether groups. These reactive intermediates can then react with various substrates, leading to the desired products.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane, but it is believed to be relatively non-toxic and non-carcinogenic. However, further studies are needed to fully understand the potential effects of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is its unique structure, which makes it an attractive candidate for various chemical reactions. Additionally, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research and development of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane. One potential application is in the synthesis of new materials, such as metal-organic frameworks and dendrimers. Additionally, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane could be used as a catalyst in various reactions, such as the synthesis of pharmaceuticals and fine chemicals. Further studies are also needed to fully understand the mechanism of action and potential effects of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane on human health. Overall, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane is a promising compound with significant potential for various scientific research applications.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane involves a multi-step process that starts with the reaction of 2,5-hexanedione with propargyl alcohol to form a propargyl ether intermediate. This intermediate is then reacted with sodium hydride and 2-bromoethanol to form the desired product, 2,5-dimethyl-2,5-bis(2-propyn-1-yloxy)-1,4-dioxane. The overall yield of this process is around 30%, and the purity of the final product can be improved through various purification techniques.
Propriétés
IUPAC Name |
2,5-dimethyl-2,5-bis(prop-2-ynoxy)-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-5-7-13-11(3)9-16-12(4,10-15-11)14-8-6-2/h1-2H,7-10H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPGCFOANLYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)(C)OCC#C)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385780 |
Source


|
| Record name | 1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)- | |
CAS RN |
82816-35-1 |
Source


|
| Record name | 1,4-Dioxane, 2,5-dimethyl-2,5-bis(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)


![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)
![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)